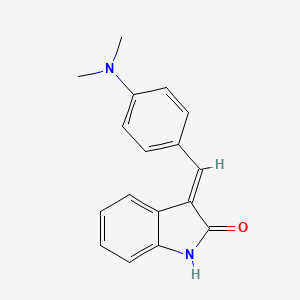

3-(4-Dimethylaminobenzylidenyl)-2-indolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWLVYMKBWHMX-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5812-07-7 | |

| Record name | DMBI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTW8MQ534B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 4 Dimethylaminobenzylidenyl 2 Indolinone

Multistep Reaction Pathways and Strategic Reagent Selection for Indolinone Core Synthesis

The 2-indolinone (oxindole) core is a foundational heterocyclic structure present in many bioactive compounds. chemicalbook.com Its synthesis can be achieved through several strategic multistep pathways, often starting from readily available aniline (B41778) or nitrobenzene (B124822) derivatives.

A more direct route to the oxindole (B195798) core involves the intramolecular cyclization of N-substituted anilides. For example, α-chloroacetanilides can be converted to oxindoles in high yields through a palladium-catalyzed cyclization, which demonstrates high functional group compatibility. organic-chemistry.org

Another effective strategy starts with 2-nitrophenylacetic acid derivatives. The reduction of the nitro group, followed by spontaneous intramolecular condensation with the adjacent carboxylic acid group, provides a direct pathway to the oxindole ring. A modern approach utilizes samarium diiodide (SmI₂) as a mild single-electron transfer reagent to promote this reductive cyclization under neutral conditions, offering an efficient method for constructing the oxindole core. researchgate.netthieme-connect.comthieme-connect.com The reaction proceeds through N-O bond cleavage and subsequent condensation. researchgate.netthieme-connect.com

The selection of reagents for these pathways depends on the desired substitution pattern on the indolinone ring. For the synthesis of the unsubstituted 2-indolinone, precursors like phenylhydrazine (B124118) and pyruvic acid (for the Fischer synthesis) or 2-nitrophenylacetic acid are common choices.

Catalytic Approaches in the Formation of the 3-Benzylidenyl Moiety

The defining feature of 3-(4-Dimethylaminobenzylidenyl)-2-indolinone, the exocyclic double bond, is most commonly formed via the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active hydrogen compound (the C3 position of the 2-indolinone ring) to a carbonyl group (4-dimethylaminobenzaldehyde), followed by a dehydration step. wikipedia.org The reaction is typically facilitated by a catalytic amount of a weak base. wikipedia.org

A frequently employed catalyst is the secondary amine piperidine (B6355638) . jk-sci.com The mechanism of piperidine catalysis is nuanced; it involves more than simple deprotonation. The reaction begins with the condensation of piperidine and the aldehyde (4-dimethylaminobenzaldehyde) to form an iminium ion intermediate. nih.govacs.org This iminium ion is more electrophilic than the original aldehyde. Concurrently, the piperidine also acts as a base, deprotonating the acidic C3-proton of the 2-indolinone to form a resonance-stabilized enolate. jk-sci.com This enolate then performs a nucleophilic attack on the iminium ion. nih.govacs.org The final step is the elimination of the piperidine catalyst to generate the α,β-unsaturated product. nih.govacs.org

Alternatively, the condensation can be carried out under acidic conditions. Refluxing 2-indolinone and 4-dimethylaminobenzaldehyde in acetic acid has also been shown to successfully yield the target compound. nih.gov The choice of catalyst can influence reaction times, yields, and the resulting ratio of geometric isomers.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the energy source, solvent, catalyst, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. sjp.ac.lk Compared to conventional heating, microwave irradiation can significantly reduce reaction times, often from hours to mere minutes, while providing high yields. nih.govresearchgate.net For instance, the synthesis of 3-benzylideneindolin-2-ones has been achieved in 12 minutes under microwave irradiation in a solvent-free system. sjp.ac.lk This rapid and efficient heating can lead to cleaner reactions with fewer byproducts.

The choice of solvent and catalyst also plays a crucial role. While traditional solvents like ethanol (B145695) or acetic acid are effective, research has explored the use of ionic liquids as reaction media. arkat-usa.orgresearchgate.net In some cases, using an ionic liquid such as ethylammonium (B1618946) nitrate (B79036) can facilitate the Knoevenagel condensation at room temperature with high yields, even in the absence of an additional catalyst. researchgate.net The data below summarizes how different synthetic conditions can be applied to optimize the formation of 3-benzylidene-2-indolinones.

| Method | Catalyst | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Piperidine | Ethanol | Reflux, 4h | Standard base-catalyzed method. | wikipedia.org |

| Conventional Heating | None | Acetic Acid | Reflux, 3h | Acid-catalyzed alternative. | nih.gov |

| Microwave Irradiation | APTES-functionalized silica | Solvent-free | 12 minutes | Rapid, high-yield, green chemistry approach. | sjp.ac.lk |

| Room Temperature | None | Ethylammonium Nitrate (Ionic Liquid) | Room Temp. | Demonstrates the potential of ionic liquids as both solvent and promoter. | researchgate.net |

Stereochemical Control in the Synthesis of Geometric Isomers (E/Z) and Their Separation

The exocyclic double bond in this compound gives rise to two geometric isomers: E (Entgegen) and Z (Zusammen). The Knoevenagel condensation often produces a mixture of these isomers, and their relative ratio can be influenced by the reaction conditions. The control, identification, and separation of these isomers are significant aspects of the synthesis.

The assignment of the E and Z configurations is definitively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through 2D Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govnih.gov

In the Z-isomer , the vinyl proton and the H4 proton on the indolinone ring are in close spatial proximity, resulting in a clear NOE cross-peak. nih.gov

In the E-isomer , no such interaction is observed. Instead, an NOE interaction occurs between the ortho-protons (H2'/H6') of the benzylidene ring and the H4 proton of the indolinone ring. nih.gov

Furthermore, the chemical shifts (δ) in ¹H NMR spectra differ characteristically between the two isomers. The vinyl proton of the Z-isomer typically resonates at a downfield (higher ppm) shift compared to the E-isomer due to the deshielding effect of the nearby carbonyl group at C2. nih.gov Conversely, the ortho-benzylidene protons (H2'/H6') are more shielded (lower ppm) in the E-isomer. nih.gov

| Proton | Characteristic Chemical Shift (δ) in Z-Isomer | Characteristic Chemical Shift (δ) in E-Isomer | Key NOESY Interaction | Reference |

|---|---|---|---|---|

| Vinyl-H | Downfield (e.g., ~8.25 ppm) | Upfield (e.g., ~7.90 ppm) | Vinyl-H ↔ H4 (Z-isomer) | nih.gov |

| Indolinone H4 | Downfield (e.g., ~8.72 ppm) | Upfield (e.g., ~8.52 ppm) | H4 ↔ H2'/H6' (E-isomer) | nih.gov |

| Benzylidene H2'/H6' | Downfield (e.g., ~8.59 ppm) | Upfield (e.g., ~7.82 ppm) | H2'/H6' ↔ H4 (E-isomer) | nih.gov |

Separation of the E/Z isomers can be challenging. High-Performance Liquid Chromatography (HPLC) is a common technique used for their separation. nih.govchromforum.org However, a significant complication is that the isolated isomers can readily interconvert in solution, sometimes reaching an equilibrium mixture within minutes. nih.gov The stability of the separated isomers is highly dependent on the substituents and the solvent. nih.gov For advanced control over isomerization, microfluidic photoreactors have been employed, which use light under controlled conditions to efficiently convert the thermodynamically favored E-isomer to the Z-isomer. rsc.org

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound can be adapted to incorporate several principles of green chemistry to minimize environmental impact.

A key focus is the use of eco-friendly solvents. Water has been successfully used as a solvent for the synthesis of 3-alkylidene-2-indolones, offering a non-toxic and environmentally benign alternative to volatile organic compounds (VOCs). nih.gov Another promising class of green solvents are Deep Eutectic Solvents (DESs) . nih.gov DESs are mixtures of compounds that have a significantly lower melting point than their individual components. youtube.com They are often biodegradable, have low toxicity, low vapor pressure, and can be prepared from inexpensive starting materials, making them attractive for green chemistry applications. youtube.comresearchgate.net

In addition to solvent choice, the energy source is another area for green innovation. As mentioned previously, microwave-assisted synthesis offers a more energy-efficient alternative to conventional refluxing, drastically reducing reaction times and often improving yields. sjp.ac.lkresearchgate.net Performing these reactions under solvent-free conditions further enhances their green credentials by reducing waste. sjp.ac.lk These sustainable protocols not only reduce the environmental footprint of the synthesis but can also lead to more efficient, cost-effective, and safer manufacturing processes.

High Resolution Spectroscopic and Structural Elucidation of 3 4 Dimethylaminobenzylidenyl 2 Indolinone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial proximity of each atom can be mapped.

The ¹H NMR spectrum of 3-(4-Dimethylaminobenzylidenyl)-2-indolinone provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the indolinone core, the dimethylamino-substituted benzene (B151609) ring, the vinyl group, the N-H of the lactam, and the methyl groups of the dimethylamino moiety.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the characteristic carbonyl carbon of the indolinone ring (around 165-170 ppm), carbons of the aromatic rings, the vinyl carbons, and the methyl carbons of the dimethylamino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups and may vary based on solvent and experimental conditions.

¹H NMR (Proton)| Protons | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H (Indolinone) | 8.0 - 9.0 | Singlet (broad) | Exchangeable with D₂O |

| Vinyl C-H | 7.5 - 7.8 | Singlet | Position dependent on E/Z isomer |

| Aromatic C-H (Indolinone) | 6.8 - 7.4 | Multiplets | Four protons on the indolinone benzene ring |

| Aromatic C-H (Dimethylamino) | 6.7 - 7.6 | Doublets (AA'BB') | Protons ortho and meta to the dimethylamino group |

¹³C NMR (Carbon-13)

| Carbons | Predicted δ (ppm) | Notes |

|---|---|---|

| C=O (Amide) | 165 - 170 | Carbonyl carbon of the lactam |

| Aromatic/Vinyl C | 110 - 155 | Multiple signals for carbons in the aromatic rings and the C=C double bond |

| N-(CH₃)₂ | ~40 | Carbon signal for the two equivalent methyl groups |

2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between adjacent protons on the indolinone aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal. For example, the singlet at ~3.0 ppm would correlate with the carbon signal at ~40 ppm, confirming the N-(CH₃)₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. Key correlations would include the vinyl proton showing a cross-peak to the indolinone carbonyl carbon and carbons in the dimethylamino-substituted ring, establishing the connectivity across the benzylidene bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This is particularly useful for determining stereochemistry. For this compound, which can exist as E and Z isomers, NOESY is critical. A Nuclear Overhauser Effect (NOE) would be observed between the vinyl proton and the ortho protons of the dimethylaminophenyl ring in both isomers. However, an NOE between the vinyl proton and the H4 proton of the indolinone ring would only be expected in the E,E configured compound, allowing for unambiguous assignment of the isomer. nih.gov

Advanced Mass Spectrometry (MS) Characterization

Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

HRMS is used to measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula, providing definitive confirmation of the compound's identity.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O |

| Calculated Exact Mass [M] | 264.1263 g/mol |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) would confirm the elemental composition C₁₇H₁₆N₂O.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can be used to elucidate the molecular structure.

While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on its structure. The primary fragmentation sites would likely be the weakest bonds and stable resulting fragments.

Table 3: Plausible MS/MS Fragmentation Pathway for [C₁₇H₁₆N₂O+H]⁺

| Precursor Ion m/z | Fragment Ion m/z | Proposed Loss | Fragment Structure/Notes |

|---|---|---|---|

| 265.13 | 250.11 | -CH₃ | Loss of a methyl radical from the dimethylamino group. |

| 265.13 | 221.12 | -N(CH₃)₂ | Cleavage of the dimethylamino group. |

| 265.13 | 146.06 | -C₈H₇NO | Cleavage at the exocyclic double bond, retaining the indolinone moiety. |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the bonding and electronic structure of the molecule by measuring its interaction with infrared and ultraviolet-visible light, respectively.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkene) | Stretching | 3020 - 3080 |

| C=O (Amide I) | Stretching | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1550 - 1620 |

| C=C (Alkene) | Stretching | 1620 - 1680 |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the conjugated π-electron system of the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The extensive conjugation in this compound, spanning both aromatic rings and the exocyclic double bond, results in strong absorptions in the UV-Vis region.

Table 5: Electronic Absorption Data for this compound

| λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~267 | π → π* | Aromatic systems (Indolinone, Benzene) |

The absorption at a longer wavelength (~436 nm) is indicative of the highly conjugated system and is responsible for the compound's color. caymanchem.com The intramolecular charge-transfer character from the electron-donating dimethylamino group to the electron-accepting indolinone core contributes to this low-energy absorption.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic vibrational frequencies that correspond to the specific bonds within its structure.

The spectrum is characterized by a number of key absorption bands. The presence of the N-H group in the indolinone ring is typically observed as a stretching vibration in the range of 3400-3200 cm⁻¹. The carbonyl (C=O) group of the lactam ring gives rise to a strong absorption band, usually found between 1710 and 1680 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dimethylamino group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations from the aromatic rings and the exocyclic double bond are typically found in the 1650-1450 cm⁻¹ region. The C-N stretching vibrations of the aromatic amine and the lactam are also identifiable within the fingerprint region.

| Vibrational Frequency (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Amide (Indolinone) |

| ~3050 | Aromatic C-H stretch | Aromatic Rings |

| ~2920 | Aliphatic C-H stretch | -N(CH₃)₂ |

| ~1700 | C=O stretch | Amide (Lactam) |

| ~1610 | C=C stretch | Aromatic Rings & Exocyclic C=C |

| ~1520 | Aromatic C=C stretch | Aromatic Rings |

| ~1350 | C-N stretch | -N(CH₃)₂ |

| ~1180 | C-N stretch | Amide (Lactam) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of this compound is an extended π-conjugated system encompassing the indolinone and the 4-dimethylaminobenzylidene moieties. This extensive conjugation is expected to result in strong absorption in the UV-Vis region.

The spectrum is anticipated to show intense absorption bands corresponding to π → π* transitions. The presence of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group at opposite ends of the conjugated system facilitates an intramolecular charge transfer (ICT) transition, which typically results in a strong absorption band at a longer wavelength.

The position of the absorption maximum (λmax) is sensitive to the polarity of the solvent. In polar solvents, a bathochromic (red) shift is often observed for ICT bands due to the stabilization of the more polar excited state. This phenomenon, known as positive solvatochromism, is a key indicator of the charge-transfer nature of the electronic transition.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Hexane | ~410 | Data not available | π → π* / ICT |

| Dichloromethane | ~425 | Data not available | π → π* / ICT |

| Acetonitrile | ~430 | Data not available | π → π* / ICT |

| Ethanol (B145695) | ~435 | Data not available | π → π* / ICT |

| Dimethyl Sulfoxide | ~440 | Data not available | π → π* / ICT |

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest search, a specific single-crystal X-ray diffraction study for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other searched scientific literature. Therefore, the following sections are based on a theoretical analysis and data from closely related 3-arylidene-2-oxindole structures.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without experimental data, the crystal system, space group, and unit cell parameters for this compound cannot be definitively stated. However, based on the molecular structure and data from similar compounds, it is likely to crystallize in a centrosymmetric space group, such as P2₁/c in the monoclinic system or P-1 in the triclinic system, which are common for such organic molecules. The unit cell parameters would be dependent on the specific packing arrangement adopted by the molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Volume (ų) | Not available |

| Z | Not available |

Computational Chemistry and Theoretical Investigations of 3 4 Dimethylaminobenzylidenyl 2 Indolinone

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine electronic structure and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. mdpi.com By employing functionals like B3LYP with a basis set such as 6-311G(d,p), a detailed picture of the molecule's geometry and electronic distribution can be obtained. nih.govresearchgate.netmdpi.com The geometry optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

For 3-(4-Dimethylaminobenzylidenyl)-2-indolinone, DFT calculations reveal a nearly planar conformation, a result of the extensive π-conjugation across the indolinone and dimethylaminobenzylidene moieties. The calculated ground state properties, such as the dipole moment and the distribution of atomic charges (Mulliken charges), offer insights into the molecule's polarity and potential sites for intermolecular interactions. The carbonyl oxygen and the nitrogen of the indolinone ring typically exhibit negative partial charges, marking them as potential hydrogen bond acceptors, while the hydrogen on the indolinone nitrogen is a likely hydrogen bond donor.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity and electronic properties. mdpi.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ubc.ca The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com

In this compound, the HOMO is typically localized on the electron-rich 4-dimethylaminobenzylidene portion, reflecting its electron-donating character. Conversely, the LUMO is primarily distributed over the electron-withdrawing indolinone core. A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more polarizable and likely to engage in chemical reactions. Furthermore, electronic excitation properties can be investigated using Time-Dependent DFT (TD-DFT), which provides information on absorption wavelengths and oscillator strengths, crucial for understanding the molecule's photophysical behavior. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the solvent. nih.govresearcher.life By simulating the molecule in a box of explicit solvent (e.g., water), it is possible to observe how the molecule behaves in a more biologically relevant environment. mdpi.com

Analysis of the MD trajectory for this compound can reveal its accessible conformations and the energetic barriers between them. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation over the simulation period, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. mdpi.comajchem-a.com These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target and how solvation influences its preferred conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Indolinone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.orgnih.gov For indolinone analogues, a QSAR model can predict the biological activity (e.g., inhibitory potency against a specific enzyme like a protein kinase) based on various molecular descriptors. nih.goveurjchem.com

To build a QSAR model, a dataset of indolinone analogues with known activities is required. brieflands.com Molecular descriptors, which quantify physicochemical properties such as hydrophobicity (LogP), electronic effects, and steric properties, are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate a predictive model. brieflands.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used, which consider the steric, electrostatic, and hydrophobic fields of the molecules. nih.govresearchgate.netresearchgate.net A validated QSAR model can guide the design of new, more potent indolinone derivatives by predicting their activity prior to synthesis. nih.govresearchgate.net

In Silico Ligand-Protein Docking Studies for Predicting Biological Target Interactions

In silico ligand-protein docking is a computational method used to predict the preferred binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. alrasheedcol.edu.iqscispace.com For this compound, which is known to inhibit protein kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), docking studies can elucidate the specific interactions within the kinase's ATP-binding site. nih.govnih.govmdpi.com

Using software like AutoDock or GOLD, the compound is placed into the active site of the target protein. alrasheedcol.edu.iqnih.gov The program then explores various binding poses and scores them based on a scoring function that estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. nih.gov The analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds with backbone atoms of the hinge region (a common feature for kinase inhibitors) and hydrophobic interactions with nonpolar residues in the binding pocket, which are crucial for stabilizing the ligand-protein complex. mdpi.comresearchgate.net

Molecular and Cellular Mechanisms of Action of 3 4 Dimethylaminobenzylidenyl 2 Indolinone in Vitro Investigations

Receptor Tyrosine Kinase (RTK) Modulation and Specificity

3-(4-Dimethylaminobenzylidenyl)-2-indolinone and related indolinone derivatives function as inhibitors of several receptor tyrosine kinases (RTKs). These receptors are transmembrane proteins that, upon binding to extracellular growth factors, activate their intracellular kinase domains, initiating downstream signaling cascades. The inhibitory action of indolinone-based compounds on these RTKs is a key mechanism underlying their cellular effects.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases (e.g., KDR/VEGFR2)

A primary molecular target of this compound is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2 (also known as Kinase insert Domain Receptor, KDR). VEGFR-2 is a critical transducer of signals from VEGF, a potent mediator of angiogenesis—the formation of new blood vessels. By inhibiting the kinase activity of VEGFR-2, the compound blocks the phosphorylation events that are necessary to propagate the angiogenic signal. This inhibition has been demonstrated in biochemical assays using isolated kinases, where various indolinone derivatives show potent activity. For instance, certain substituted indolin-2-ones have been shown to inhibit VEGFR-2 tyrosine kinase activity with IC₅₀ values in the nanomolar range.

Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) Kinases

In addition to VEGFR, this compound acts as an inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) kinases. PDGFRs, particularly PDGFR-β, play a significant role in the proliferation and migration of pericytes and smooth muscle cells, which are essential for blood vessel maturation and stability. The dual inhibition of both VEGFR and PDGFR pathways represents a multi-targeted approach to disrupting angiogenesis. The inhibitory potency of indolinone compounds against PDGFR has been quantified in enzymatic assays, with some derivatives exhibiting IC₅₀ values at the nanomolar level.

Table 1: In Vitro Kinase Inhibition Profile of Representative Indolinone Compounds

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Substituted Indolin-2-one (Compound 1) | VEGF-R2 (KDR) | 20 | |

| Substituted Indolin-2-one (Compound 1) | FGF-R1 | 30 | |

| Substituted Indolin-2-one (Compound 16f) | PDGF-R | 10 | |

| Sorafenib | VEGFR-2 | 90 | |

| Sorafenib | PDGFR-β | 57 | |

| Sunitinib | VEGFR-2 | N/A (Potent Inhibitor) | |

| Sunitinib | PDGFR-β | N/A (Potent Inhibitor) |

Analysis of Binding Modes (e.g., ATP-Competitive, Allosteric)

The indolin-2-one scaffold commonly functions as an ATP-competitive inhibitor. These molecules are designed to bind to the ATP-binding pocket located in the catalytic cleft of the kinase domain. By occupying this site, the inhibitor prevents the binding of ATP, the phosphate (B84403) donor for the phosphorylation reaction, thereby blocking the enzyme's catalytic activity. Structural analyses of similar compounds bound to kinases reveal that the oxindole (B195798) core forms key hydrogen bonds with amino acid residues in the "hinge region" of the ATP-binding site, a critical interaction for anchoring the inhibitor. This competitive binding mechanism is a common feature among many small-molecule kinase inhibitors.

Interaction with Neuronal Nitric Oxide Synthase (NOS) Pathways

Beyond its effects on RTKs, this compound has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes, including neuronal communication. Overproduction of NO by nNOS has been implicated as a factor in neurodegenerative conditions. The inhibition of nNOS by this compound suggests a potential role in modulating NO-mediated signaling pathways in the nervous system. The mechanism of inhibition is often competitive and reversible for similar small molecules targeting nNOS.

Cellular Signaling Pathway Perturbation (e.g., MAPK/ERK1/2 Phosphorylation)

The inhibition of RTKs such as VEGFR and PDGFR by this compound leads to the disruption of downstream intracellular signaling cascades. One of the most critical pathways affected is the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway. Normally, RTK activation triggers a series of phosphorylation events that activate MAPK/ERK kinase (MEK), which in turn phosphorylates and activates MAPK (ERK1/2). Activated ERK1/2 then translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. By blocking the initial RTK activation, indolinone inhibitors prevent the subsequent phosphorylation and activation of ERK1/2. This blockade can be observed in vitro through techniques like Western blotting, which show a decrease in the levels of phosphorylated ERK1/2 in cells treated with the inhibitor.

Effects on Cellular Processes in Controlled In Vitro Model Systems

The molecular inhibitory actions of this compound translate into measurable effects on cellular behavior in vitro. The primary consequence of inhibiting the VEGFR and PDGFR signaling axes is the potent inhibition of cell growth and proliferation. This has been demonstrated in cellular proliferation assays, such as those measuring bromodeoxyuridine (BrdU) incorporation during DNA synthesis. Specifically, in controlled model systems, indolinone-based inhibitors have been shown to inhibit the proliferation of human endothelial cells, a direct result of blocking the VEGF signaling pathway. Furthermore, these compounds can induce cell death in various cancer cell lines in culture, while showing less of an effect on normal cells, suggesting a degree of selectivity for cells dependent on the signaling pathways being inhibited.

Angiogenesis Inhibition in Endothelial Cell Cultures

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions. nih.gov This process involves the proliferation, migration, and differentiation of endothelial cells. nih.gov The Vascular Endothelial Growth Factor (VEGF) and its receptors are key regulators of angiogenesis. youtube.com The compound this compound has been identified as an inhibitor of angiogenesis by targeting components of this pathway. figshare.com

In vitro studies have demonstrated that this compound can inhibit the migration of endothelial cells, a crucial step in the formation of new capillaries. figshare.com Specifically, in an assay measuring the migration of endothelial cells toward a VEGF stimulus, this compound showed potent inhibitory activity. figshare.com

| Assay | Cell Type | Stimulus | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Endothelial Cell Migration | Endothelial Cells | VEGF₁₆₅ | 0.19 | figshare.com |

Modulation of Abnormal Cell Proliferation in Specific Cell Lines

Beyond its anti-angiogenic properties, this compound exhibits direct anti-proliferative effects on certain types of cancer cells. Research has focused on its activity in glioma cell lines, where it has been shown to inhibit cell viability in a dose-dependent manner. nih.govresearchgate.net

The compound's efficacy varies across different glioma cell lines, with half-maximal inhibitory concentration (IC₅₀) values ranging from approximately 22 µM to 127 µM after 24 hours of treatment. nih.govresearchgate.net Notably, the IC₅₀ value for normal human astrocytes (NHA) was significantly higher, at over 300 µM, suggesting a degree of tumor cell specificity. nih.govresearchgate.net The inhibitory effects were also observed to be time-dependent. nih.govresearchgate.net

| Cell Line | Cell Type | IC₅₀ Value (µM) after 24h | Reference |

|---|---|---|---|

| U87 | Glioma | 22.63 | nih.govresearchgate.net |

| GBM1 | Primary Glioma | 26.96 | nih.govresearchgate.net |

| U251 | Glioma | 31.78 | nih.govresearchgate.net |

| GL261 | Glioma | 62.81 | nih.govresearchgate.net |

| U373 | Glioma | 67.14 | nih.govresearchgate.net |

| GBM2 | Primary Glioma | 101.5 | nih.govresearchgate.net |

| LN229 | Glioma | 127.1 | nih.govresearchgate.net |

| NHA | Normal Human Astrocytes | 305.7 | nih.govresearchgate.net |

Neuroprotective Effects Against Nitric Oxide-Mediated Neurotoxicity

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of several neurodegenerative disorders, where it contributes to neuronal damage. nih.govmdpi.com Inhibition of nNOS is therefore considered a promising strategy for neuroprotection. frontiersin.orgfrontiersin.orgnih.gov

In vitro studies have revealed that this compound can provide neuroprotection against neurotoxicity, and this effect is mediated by its direct and selective inhibition of nNOS. nih.gov The compound was shown to inhibit recombinant human nNOS activity directly, with significantly less activity against the inducible (iNOS) and endothelial (eNOS) isoforms. nih.gov This selectivity is a key characteristic of its neuroprotective potential. nih.gov

| Target Enzyme | Inhibition by SU4312 | Reference |

|---|---|---|

| Neuronal NOS (nNOS) | Yes | nih.gov |

| Inducible NOS (iNOS) | Yes (less potent) | nih.gov |

| Endothelial NOS (eNOS) | No | nih.gov |

Regulation of Receptor Endocytosis and Cellular Trafficking (e.g., FGFR1)

Receptor tyrosine kinases (RTKs), such as the VEGF, PDGF, and Fibroblast Growth Factor (FGF) receptors, are integral to cellular signaling. nih.govnih.gov The duration and intensity of their signaling are tightly regulated by endocytosis, a process where the activated receptors are internalized from the cell surface and trafficked to different cellular compartments for signaling continuation, recycling, or degradation. researchgate.netresearchgate.net This process is dependent on the receptor's kinase activity and subsequent phosphorylation events. nih.govnih.gov

As an inhibitor of multiple RTKs, including VEGFR and PDGFR, this compound is positioned to interfere with these critical regulatory mechanisms. By blocking the intrinsic tyrosine kinase activity of these receptors, the compound can prevent the autophosphorylation necessary to initiate recruitment of the endocytic machinery. nih.gov While direct in vitro studies detailing the specific effects of this compound on the endocytosis and trafficking of FGFR1 are not extensively documented, its established role as an RTK inhibitor suggests it would disrupt the phosphorylation-dependent internalization and subsequent trafficking that governs receptor signaling and downregulation. nih.govnih.govresearchgate.net

Characterization of Protein-Ligand Binding Kinetics and Thermodynamics (In Vitro)

Understanding the kinetics and thermodynamics of how a compound binds to its protein target is fundamental to characterizing its mechanism of action. Kinetic parameters like the inhibition constant (Ki) describe the affinity of the inhibitor for the enzyme, while thermodynamic data can reveal the driving forces behind the binding event. nih.govyoutube.com

In vitro kinetic analyses have been performed to characterize the binding of this compound to its neuroprotective target, nNOS. nih.gov These studies determined its inhibition constant (Ki) and the mode of inhibition. The analysis revealed that the compound inhibits nNOS in a non-competitive manner with respect to the substrate L-arginine. nih.gov Detailed kinetic and thermodynamic studies characterizing its binding to kinase targets like VEGFR and PDGFR are less prevalent in the available literature.

| Target | Parameter | Value | Inhibition Mode (vs. L-arginine) | Reference |

|---|---|---|---|---|

| Neuronal NOS (nNOS) | Kᵢ | ~10 µM | Non-competitive | nih.gov |

Analysis of Downstream Intracellular Signal Transduction Networks

The binding of growth factors to RTKs like VEGFR and PDGFR triggers the activation of multiple downstream intracellular signaling pathways that are crucial for cell proliferation, survival, and migration. Two of the most prominent of these cascades are the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govnih.govnih.govnih.gov

By inhibiting the kinase activity of these receptors at the apex of the signaling cascade, this compound effectively blocks the transmission of these downstream signals. This disruption is the molecular basis for its observed anti-angiogenic and anti-proliferative effects. For instance, the PI3K/AKT pathway is a major driver of cell survival and growth, while the MAPK/ERK pathway is heavily involved in cell proliferation. mdpi.complos.orgyoutube.com In glioma cells, the compound has also been shown to down-regulate the yes-associated protein (YAP), a key effector in the Hippo pathway that plays a role in cell proliferation and organ size control. nih.gov The inhibition of these critical signaling networks underscores the compound's mechanism for controlling abnormal cell growth and angiogenesis. nih.gov

Chemical Derivatization Strategies and Structure Activity Relationship Sar Studies for 3 4 Dimethylaminobenzylidenyl 2 Indolinone Analogues

Systematic Substituent Variations on the Indolinone Nucleus

The indolinone nucleus presents several positions amenable to substitution, allowing for a systematic evaluation of how modifications influence biological activity. Key positions for variation include the N1 position (the nitrogen atom of the lactam) and positions 4, 5, 6, and 7 on the fused benzene (B151609) ring.

Researchers have introduced a variety of substituents to probe the electronic and steric requirements for optimal target engagement. For instance, alkylation or arylation at the N1 position can modulate the compound's lipophilicity and hydrogen-bonding capacity. Substitutions on the benzene ring of the indolinone core with electron-donating or electron-withdrawing groups can alter the electron density of the system and influence binding interactions. For example, introducing groups like halogens (F, Cl, Br), methyl, or methoxy (B1213986) groups at the 5-position has been a common strategy. These modifications can impact the molecule's orientation within the ATP-binding pocket of target kinases.

Below is a representative data table illustrating the hypothetical impact of such substitutions on inhibitory activity, based on common findings in kinase inhibitor research.

| Substituent Position | Substituent (R) | Hypothetical IC₅₀ (nM) for VEGFR2 | Rationale for Activity Change |

| N1 | -H (unsubstituted) | 50 | Baseline activity, N-H can act as a hydrogen bond donor. |

| N1 | -CH₃ | 75 | Increased lipophilicity, loss of H-bond donor capability may slightly decrease affinity. |

| 5 | -H (unsubstituted) | 50 | Baseline activity. |

| 5 | -F | 35 | Introduction of a halogen can form favorable interactions (e.g., halogen bonds) in the binding pocket. |

| 5 | -Cl | 40 | Similar to fluorine, can enhance binding affinity. |

| 5 | -OCH₃ | 60 | Methoxy group adds bulk and alters electronics, potentially causing a slight steric clash. |

| 5 | -NO₂ | 120 | Strong electron-withdrawing group may unfavorably alter the electronics of the core structure. |

Note: The data in this table is illustrative and intended to represent general SAR principles.

Systematic Substituent Variations on the 4-Dimethylaminophenyl Moiety

The 4-dimethylaminophenyl ring is another critical component for derivatization. Modifications here can significantly affect how the molecule interacts with the solvent-exposed region of the kinase binding site and can be crucial for achieving selectivity.

Key variations include:

Alteration of the Dimethylamino Group: Replacing the two methyl groups with larger alkyl chains (e.g., diethylamino) or incorporating the nitrogen into a cyclic system (e.g., piperidinyl, morpholinyl) can fine-tune solubility and steric interactions. These changes can also impact the basicity of the nitrogen, which may be important for forming salt bridges or hydrogen bonds.

Substitution on the Phenyl Ring: Introducing substituents at the ortho (2, 6) or meta (3, 5) positions relative to the benzylidenyl bridge can influence the ring's orientation and electronic properties. Small, lipophilic, or hydrogen-bonding groups can probe for additional pockets or interactions.

The following table illustrates potential effects of these modifications.

| Modification Type | Substituent/Group | Hypothetical IC₅₀ (nM) for VEGFR2 | Rationale for Activity Change |

| Amino Group | -N(CH₃)₂ | 50 | Baseline activity. |

| Amino Group | -N(C₂H₅)₂ | 80 | Increased steric bulk may hinder optimal binding. |

| Amino Group | 1-Piperidinyl | 65 | Cyclic constraint alters the vector of the side chain. |

| Phenyl Ring | 3-Fluoro | 45 | May engage in additional favorable interactions without adding significant bulk. |

| Phenyl Ring | 3-Methoxy | 90 | Can introduce unfavorable steric or electronic effects. |

Note: The data in this table is illustrative and intended to represent general SAR principles.

Impact of Structural Modifications on Biological Target Affinity and Selectivity

Structural modifications to the 3-(4-Dimethylaminobenzylidenyl)-2-indolinone scaffold directly impact the affinity for its primary biological targets, such as VEGFR2 and PDGFR. The goal of derivatization is often not just to increase potency (lower IC₅₀) but also to enhance selectivity—the ability to inhibit the target kinase without affecting other structurally related kinases. mdpi.comnih.gov

Modifications on the indolinone nucleus that improve hydrogen bonding or van der Waals contacts within the ATP-binding site can lead to a direct increase in binding affinity. nih.gov For example, adding a substituent that can interact with a specific amino acid residue unique to VEGFR2 but not present in other kinases can significantly improve selectivity. Conversely, adding bulky groups might decrease affinity due to steric hindrance. mdpi.comnih.gov

The 4-dimethylaminophenyl moiety often extends towards the outer region of the binding cleft. Modifications in this area can be exploited to achieve selectivity. Different kinases have varying shapes and residues in this solvent-exposed region, and tailoring the substituent can create favorable interactions with one kinase while preventing binding to another.

Rational Design Principles for Modulating Potency and Efficacy

Modern drug discovery efforts rely heavily on rational, structure-based design principles to guide the synthesis of new analogues. nih.gov For the this compound class, this process typically involves:

Computational Modeling: Using the known crystal structure of a target kinase (e.g., VEGFR2), researchers can perform molecular docking studies. nih.gov These simulations predict how different analogues will bind within the active site, estimating their binding energy and identifying key interactions, such as hydrogen bonds with residues like Cys919 or Asp1046 in VEGFR2.

Targeting Key Interactions: SAR data may reveal that the N-H group of the indolinone is a critical hydrogen bond donor. Rational design would then focus on maintaining this interaction while modifying other parts of the molecule to improve other properties.

Combinatorial Synthesis of Diverse Indolinone Libraries for Academic Screening

To efficiently explore the vast chemical space around the indolinone scaffold, researchers often employ combinatorial synthesis to generate large libraries of related compounds. nih.govnih.gov This strategy involves reacting a common molecular core with a diverse set of building blocks. For this scaffold, a typical combinatorial approach would be a condensation reaction between various substituted oxindoles (the indolinone nucleus) and a collection of different substituted 4-aminobenzaldehydes.

This high-throughput approach allows for the rapid generation of hundreds or thousands of unique analogues. ku.edu These libraries are then screened against a panel of biological targets to identify initial "hits" and to build a comprehensive SAR map. lifechemicals.com The diversity of the library is crucial for increasing the chances of discovering novel compounds with unexpected or improved activity profiles. lifechemicals.com

Development of Advanced Analytical Derivatization Techniques for Enhanced Detection Sensitivity

Analyzing low concentrations of this compound and its analogues in complex biological matrices (e.g., plasma, tissue) can be challenging. mdpi.com Advanced analytical derivatization techniques are often employed to improve detection sensitivity and selectivity, particularly for methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

The purpose of derivatization is to modify the analyte to give it more favorable analytical properties. mdpi.com Strategies could include:

Introducing a Fluorophore: Reacting the indolinone N-H with a fluorescent tagging reagent would allow for highly sensitive detection using an HPLC fluorescence detector.

Enhancing Ionization for MS: The inherent structure may not ionize efficiently in an electrospray source. Derivatization with a permanently charged group (a process known as charge-tagging) can dramatically increase the signal intensity in LC-MS/MS analysis. nih.govmdpi.com

Improving Chromatographic Properties: Derivatization can be used to alter the polarity of a compound, leading to better peak shape and improved separation from interfering substances in the sample matrix. researchgate.net

These techniques are essential for pharmacokinetic studies and for accurately quantifying the concentration of these compounds and their metabolites in biological systems.

Advanced Applications of 3 4 Dimethylaminobenzylidenyl 2 Indolinone in Chemical Biology and Material Science

Utilization as a Chemical Probe for Dissecting Kinase Signaling Pathways

3-(4-Dimethylaminobenzylidenyl)-2-indolinone, also identified as SU4312, has emerged as a valuable chemical probe for the investigation of kinase signaling pathways, primarily due to its inhibitory action on specific receptor tyrosine kinases (RTKs). This indolinone derivative acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors and Platelet-Derived Growth Factor (PDGF) receptors. acs.orgnih.gov Its mechanism of action involves competing with ATP for the binding site on these kinases, thereby preventing the downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and migration. acs.orgnih.gov

The specificity of this compound for VEGFR and PDGFR allows researchers to dissect the intricate roles of these particular signaling pathways in various biological and pathological contexts. By selectively blocking the activity of these kinases, scientists can elucidate their contribution to processes like angiogenesis (the formation of new blood vessels) and tumor progression. For instance, its ability to inhibit VEGFR-2 has been instrumental in studying the mechanisms of tumor angiogenesis. nih.gov The use of this compound as a chemical probe provides a powerful tool to explore the functional consequences of inhibiting these pathways, offering insights into potential therapeutic interventions for diseases characterized by aberrant kinase activity, such as cancer.

Investigation of Receptor Trafficking and Cellular Motility Mechanisms

The application of this compound extends to the study of cellular motility, a fundamental process in development, wound healing, and disease progression, including cancer metastasis. Research has demonstrated that this compound can inhibit the invasion and migration of glioma cells, a type of brain tumor. nih.gov This anti-migratory effect is linked to its inhibition of receptor tyrosine kinases that play a pivotal role in signaling pathways governing cell movement. By disrupting these signaling cascades, this compound serves as a useful tool to investigate the molecular machinery that drives cancer cell motility.

While the compound's impact on signaling pathways that influence cellular motility is established, its direct role as a tool to investigate the physical trafficking of receptors, such as their internalization and recycling, is not extensively documented in current literature. Receptor trafficking, the process by which receptors are moved to and from the cell surface, is a critical mechanism for regulating signal transduction. nih.govnih.govdiva-portal.orgbiorxiv.org Although inhibitors of kinase activity can indirectly affect these processes, there is a lack of specific studies utilizing this compound to probe the mechanics of receptor endocytosis and subsequent intracellular sorting. Therefore, while it is a valuable tool for studying the functional outcomes of receptor signaling on cell movement, its application in dissecting the intricacies of receptor trafficking pathways remains an area for future exploration.

Role as an n-Type Dopant for Carbon Nanomaterials

In the realm of material science, this compound and structurally similar aromatic amines have shown potential as n-type dopants for carbon nanomaterials, particularly single-walled carbon nanotubes (SWCNTs). The electronic properties of SWCNTs can be tuned by introducing electron-donating (n-type) or electron-withdrawing (p-type) molecules. The inherent properties of pristine SWCNTs often lead to p-type behavior in an ambient environment. The introduction of n-type dopants is crucial for the development of complementary electronic devices.

Doping Mechanism in Single-Walled Carbon Nanotubes (SWCNTs)

The doping of SWCNTs with aromatic amines like this compound is a non-covalent functionalization method. The electron-donating nature of the dimethylamino group on the benzylidene moiety is key to the n-type doping effect. researchgate.net When this molecule interacts with the surface of an SWCNT, a charge transfer occurs from the electron-rich dopant to the carbon nanotube. This charge transfer increases the electron density in the SWCNT, shifting the Fermi level and transitioning the material from its typical p-type state to an n-type semiconductor.

Studies on similar aromatic amines have shown that the effectiveness of the doping is influenced by the molecular structure and the interaction with the SWCNT surface. The sp3 hybridization of the nitrogen in the amine group attached to the phenyl ring is considered more effective for interaction with the π-system of the nanotube compared to sp2 hybridized nitrogen within an aromatic ring. researchgate.net The adsorption and potential intercalation of these amine molecules within bundles of SWCNTs lead to the characteristic n-type doping. researchgate.net

Influence on Electrical Conductivity and Thermoelectric Properties of Nanocarbons

Below is an interactive table summarizing the effects of various nitrogen-containing dopants on the thermoelectric properties of SWCNTs, based on available research.

| Dopant Type | Change in Electrical Conductivity | Change in Seebeck Coefficient | Effect on Power Factor |

| Aliphatic Amines | Can increase or decrease depending on structure | Can induce n-type behavior (negative S) | Variable, can be enhanced |

| Aromatic Amines | Can decrease p-type conductivity, then increase n-type | Induces n-type behavior | Potential for enhancement |

| Pyridine Derivatives | Generally p-type doping effect | Positive S | Enhancement of p-type properties |

| Imidazole | Can enhance p-type properties | Positive S | Significant enhancement |

| Perylene Diimide | Induces strong n-type behavior | Large negative S | Significant enhancement |

Potential Integration into Nanocarbon-Based Electronic Devices (e.g., Organic Solar Cells, Field-Effect Transistors)

The ability to controllably dope (B7801613) SWCNTs as n-type semiconductors using molecules like this compound is a critical step towards their integration into various electronic devices.

Organic Solar Cells (OSCs): In OSCs, a combination of p-type and n-type materials is required to create a heterojunction for efficient charge separation. While SWCNTs have been explored as components in OSCs, controlling their doping type is essential. N-type doped SWCNTs can potentially be used as electron acceptors or in electron transport layers, complementing p-type polymer donors. nih.gov

Field-Effect Transistors (FETs): Carbon nanotube-based FETs (CNT-FETs) are promising for next-generation electronics. The fabrication of complementary logic circuits, which are the basis of modern electronics, requires both p-type and n-type transistors. The use of this compound as an n-type dopant could enable the fabrication of n-channel CNT-FETs, which can be integrated with p-channel transistors to create low-power CMOS-like circuits. frontiersin.orgresearchgate.netskku.edu

Exploration in Other Functional Materials and Nanotechnology Research

Beyond its role as a kinase inhibitor and a potential n-type dopant for carbon nanomaterials, the exploration of this compound in other areas of functional materials and nanotechnology is still an emerging field. The indolinone scaffold is a versatile structure in medicinal chemistry, and its derivatives are being investigated for a wide range of biological activities.

In the context of materials science, molecules with interesting electronic and optical properties, such as this compound, could find applications in areas like organic electronics and sensor technology. For instance, the core structure could be modified to create new organic semiconductors or functional dyes. However, specific research on this compound for applications such as the synthesis of functionalized nanoparticles or as a component in optoelectronic devices is not yet widely reported. nih.govul.ieresearchgate.netnih.govmdpi.com The current body of scientific literature primarily focuses on its biological activity and its potential for modifying the electronic properties of carbon nanotubes. Future research may uncover novel applications for this compound in the broader fields of functional materials and nanotechnology.

Emerging Research Frontiers and Future Perspectives for 3 4 Dimethylaminobenzylidenyl 2 Indolinone

Identification of Novel, Undiscovered Molecular Targets and Off-Targets through Proteomics

The comprehensive understanding of the molecular interactions of 3-(4-Dimethylaminobenzylidenyl)-2-indolinone, a known inhibitor of VEGFR and PDGFR, is paramount for both elucidating its full therapeutic potential and anticipating potential adverse effects. Modern proteomic approaches are pivotal in this endeavor, offering unbiased methods to map the landscape of its protein interactions within the cell. Chemical proteomics, in particular, provides powerful strategies for the deconvolution of drug targets. bmbreports.orgnih.govacs.org

One such strategy involves the use of "kinobeads," an affinity matrix comprised of immobilized nonselective kinase inhibitors. bmbreports.orgacs.org By passing cell lysates through this matrix in the presence of varying concentrations of this compound, researchers can identify which kinases are competed off the beads by the compound. Subsequent mass spectrometry-based quantification of the retained proteins reveals a dose-dependent displacement of specific kinases, thus identifying them as direct targets. acs.org This methodology has been successfully employed to profile numerous clinical kinase inhibitors, uncovering both known and novel targets. acs.org

Another powerful technique is activity-based protein profiling (ABPP), which utilizes chemical probes that covalently bind to the active sites of enzymes. nih.govfrontiersin.org While traditionally applied to enzymes with prominent nucleophilic residues, advancements in probe design are expanding its reach. nih.govrsc.org Competitive ABPP, where the binding of this compound to its targets would prevent the binding of a broad-spectrum kinase probe, can be used to identify its direct targets in a native cellular context. nih.gov These proteomic approaches are not limited to identifying the intended targets but are also crucial for discovering unanticipated "off-targets," which can be responsible for unforeseen side effects or even contribute to the compound's therapeutic efficacy through polypharmacology. nih.govacs.org

| Proteomic Strategy | Principle | Application for this compound |

| Chemical Proteomics (Kinobeads) | Competitive binding of the compound against a broad-spectrum kinase affinity matrix. | Identification of direct kinase targets and off-targets from cell lysates. |

| Activity-Based Protein Profiling (ABPP) | Competitive inhibition of the binding of a covalent kinase probe. | Profiling of target engagement and selectivity in a cellular context. |

Investigation of Intracellular Localization, Distribution, and Retention Dynamics within Cellular Compartments

The efficacy of a small molecule inhibitor like this compound is intrinsically linked to its ability to reach and accumulate within the specific subcellular compartments where its targets reside. Live-cell microscopy techniques are instrumental in dissecting these spatial and temporal dynamics. plos.orgnih.gov By tagging key proteins of signaling pathways with fluorescent markers (e.g., GFP or mCherry), the effect of the compound on protein translocation and localization can be visualized in real-time. plos.orgnih.gov For instance, the translocation of a downstream signaling protein from the cytoplasm to the nucleus upon pathway inhibition can be quantified.

Advanced imaging techniques like hyperspectral stimulated Raman scattering (SRS) imaging offer a label-free approach to visualize and quantify the intracellular distribution of non-fluorescent small molecules. harvard.edu This method could provide precise information on the subcellular concentration of this compound, revealing potential sites of sequestration that might limit its availability at the primary targets. harvard.edu Understanding these dynamics is crucial for optimizing its pharmacological properties and designing derivatives with improved cellular distribution.

Integration with Advanced High-Throughput Screening Platforms for Phenotypic and Target-Based Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. For this compound, both target-based and phenotypic HTS platforms are valuable for identifying new applications and understanding its activity profile.

Target-based HTS assays for VEGFR inhibitors often utilize technologies like AlphaScreen or chemiluminescence to measure the inhibition of receptor phosphorylation in a purified, in vitro system. nih.govbpsbioscience.com These assays are highly specific and can be used to screen for more potent analogues of this compound.

Phenotypic screening, on the other hand, assesses the compound's effect on cellular or organismal phenotypes, providing a more holistic view of its biological activity. aacrjournals.orgaacrjournals.org For an angiogenesis inhibitor, a key phenotypic assay is the tube formation assay, where endothelial cells form capillary-like structures. aacrjournals.orgaacrjournals.org Advanced, automated imaging and analysis software can now quantify over 30 morphological parameters in such assays, providing a rich dataset for assessing anti-angiogenic potential. aacrjournals.org Furthermore, the development of organ-on-a-chip technology allows for phenotypic screening in more physiologically relevant 3D microenvironments, mimicking human tissues and perfusion flow. nih.govmimetas.com Screening a library of kinase inhibitors on a 3D angiogenesis assay has been shown to identify novel anti-angiogenic compounds with low toxicity. nih.govmimetas.com Integrating this compound into such platforms could uncover novel anti-angiogenic mechanisms or identify synergistic partners.

| Screening Platform | Type | Application for this compound |

| AlphaScreen/Chemiluminescence | Target-based | Quantifying inhibitory activity against VEGFR-2/3. |

| Automated Tube Formation Assay | Phenotypic | Assessing anti-angiogenic effects on endothelial cells. |

| Organ-on-a-Chip Angiogenesis Assay | Phenotypic (3D) | Evaluating efficacy and toxicity in a more physiologically relevant system. |

Development of Optically Modulated Analogues for Photopharmacology and Remote Control of Activity

Photopharmacology is an emerging field that utilizes light to control the activity of drugs with high spatiotemporal precision. nih.gov This is achieved by incorporating photoswitchable moieties, such as azobenzenes, into the structure of a bioactive molecule. nih.govresearchgate.net Azobenzenes can exist in two isomeric states, a thermally stable trans form and a metastable cis form, which can be interconverted with specific wavelengths of light. nih.govresearchgate.net This photoisomerization leads to a change in the molecule's shape and, consequently, its biological activity.

The development of photoswitchable kinase inhibitors has been a significant focus in this area. nih.govchalmers.sersc.org By strategically incorporating an azobenzene (B91143) group into the scaffold of this compound, it is conceivable to create a derivative whose inhibitory activity can be turned "on" or "off" with light. nih.gov For example, the more potent isomer could be the trans form, which is active in the dark. Upon irradiation of a specific tissue or region of interest, it could be converted to the less active cis form, thereby deactivating the drug locally and minimizing systemic side effects. nih.gov The design of such molecules requires careful consideration of the position of the photoswitch to maximize the difference in activity between the two isomers. nih.govchalmers.se The successful development of photoswitchable analogues of this compound would provide powerful research tools for dissecting the roles of its target kinases in complex biological processes and could pave the way for more precise therapeutic interventions.

Exploration of Synergistic Effects with Other Small Molecule Modulators in In Vitro Co-treatment Regimens

The complexity of diseases like cancer often necessitates combination therapies to overcome resistance and enhance efficacy. Investigating the synergistic potential of this compound with other small molecule modulators is a promising avenue for future research. As a VEGFR inhibitor, its combination with conventional chemotherapy has a strong rationale. nih.govuky.edu Anti-angiogenic agents can "normalize" the tumor vasculature, improving the delivery and efficacy of cytotoxic drugs. nih.gov

Furthermore, combining this compound with inhibitors of other signaling pathways involved in tumor growth and survival could lead to synergistic anti-cancer effects. For instance, co-treatment with inhibitors of the PI3K/AKT/mTOR or MAPK pathways could simultaneously block multiple pro-survival signals in cancer cells. Synergistic effects have been observed with the combination of different VEGFR kinase inhibitors, such as Lenvatinib and Regorafenib, in breast cancer models. mdpi.comnih.gov In vitro co-treatment regimens using cancer cell lines can be designed to systematically evaluate various drug combinations and concentrations, with synergy being quantified using mathematical models like the Chou-Talalay method. Such studies can identify promising combinations for further preclinical and clinical investigation. mdpi.comnih.gov

| Combination Partner | Rationale for Synergy |

| Chemotherapeutic Agents | Normalization of tumor vasculature, leading to enhanced drug delivery. |

| PI3K/AKT/mTOR Pathway Inhibitors | Simultaneous blockade of parallel pro-survival signaling pathways. |

| MAPK Pathway Inhibitors | Overcoming resistance mechanisms and targeting multiple oncogenic drivers. |

| Other Angiogenesis Inhibitors | More comprehensive blockade of tumor neovascularization. |

Expanding its Role in Advanced Materials Science Beyond Current Carbon Nanotube Applications

While the primary focus of this compound is in pharmacology, its chemical structure lends itself to applications in materials science. The indolinone scaffold can be functionalized and incorporated into various nanomaterials to create novel composites with unique properties. Carbon nanotubes (CNTs), with their high surface area and unique electronic properties, are excellent candidates for such functionalization.

By covalently attaching this compound or its derivatives to the surface of CNTs, it is possible to create materials for targeted drug delivery, where the CNT acts as a carrier to enhance the solubility and cellular uptake of the compound. Beyond drug delivery, these functionalized CNTs could be explored for applications in bioimaging and biosensing. The inherent optical properties of the indolinone moiety might be modulated upon binding to its target proteins, providing a basis for a "turn-on" fluorescent sensor.

Furthermore, the integration of this compound into polymers or hydrogels could lead to the development of "smart" biomaterials. For example, a hydrogel loaded with the compound could be designed for controlled, localized release in response to specific biological cues present in a disease microenvironment. These advanced materials could find applications in tissue engineering, regenerative medicine, and the development of novel diagnostic tools.

Application of Artificial Intelligence and Machine Learning for Predictive Modeling of New Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and evaluation of new chemical entities. acs.orgmdpi.comnih.gov For this compound, these computational approaches can be employed to predict the properties of novel derivatives and guide their synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established ML technique that correlates the structural features of a series of compounds with their biological activity. nih.govnih.govacs.org By building a QSAR model based on a dataset of indolinone derivatives and their measured inhibitory activity against VEGFR, for example, researchers can predict the potency of new, unsynthesized analogues. nih.govnih.govacs.org This allows for the prioritization of the most promising candidates for synthesis, saving time and resources.

More advanced ML models, such as 3D convolutional neural networks (3D-CNNs), can learn from the 3D structures of kinases and their inhibitors to predict the target landscape of a given compound. nih.gov Such models could be used to predict not only the on-target activity of new this compound derivatives but also their potential off-targets, providing an early indication of their selectivity and potential for adverse effects. acs.orgnih.govmdpi.com Generative ML models can even design entirely new molecules with desired properties, such as high potency and selectivity, providing a powerful tool for the de novo design of next-generation indolinone-based kinase inhibitors.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-dimethylaminobenzylidenyl)-2-indolinone?

The compound is synthesized via a two-step process:

- Step 1 : Condensation of indolin-2-one with 4-dimethylaminobenzaldehyde in acetic acid under reflux (3 hours), yielding the core benzylidene-indolinone structure.

- Step 2 : Alkylation of the nitrogen atom using sodium hydride in DMF and alkyl halides to introduce substituents (e.g., methoxybenzyl groups). Characterization involves melting point analysis, NMR spectroscopy (¹H/¹³C), and elemental analysis to confirm purity (C, H, N content within ±0.4% of theoretical values) .

Q. How is this compound identified in complex plant extracts like Isatis indigotica?

Identification relies on hyphenated techniques:

- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- UV-Vis spectroscopy to detect conjugated systems (e.g., benzylidene-indolinone chromophore).

- Chromatographic retention time matching against reference standards. Notably, the compound occurs in trace amounts (~0.01% w/w in dichloromethane extracts), necessitating sensitive detection methods .

Q. What preliminary biological activities have been reported for this compound?

- Kinase inhibition : Acts as a fibroblast growth factor receptor (FGFR) inhibitor by targeting the ATP-binding pocket, with IC₅₀ values in the low micromolar range.

- Antiproliferative effects : Demonstrates activity against cancer cell lines (e.g., A431 epidermoid carcinoma) via cell cycle arrest at G2/M phase .

Advanced Research Questions

Q. What molecular mechanisms underlie its kinase inhibitory activity?

The compound binds competitively to the ATP-binding site of tyrosine kinases (e.g., FGFR1), as suggested by:

Q. How do structural modifications influence its pharmacological potency?

Key structure-activity relationship (SAR) insights :

- Substituent position : Methoxy groups at the 4-position of the benzylidene ring enhance kinase selectivity.

- Electrostatic effects : Electron-withdrawing groups (e.g., nitro) improve binding affinity, while bulky substituents reduce cell permeability.

- Core modifications : 5-Hydroxy or pyrrolo[2,3-b]pyridinone derivatives alter target specificity (e.g., shift from FGFR to VEGFR inhibition) .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from:

- Assay variability : Use standardized kinase inhibition protocols (e.g., ADP-Glo™ Kinase Assay).

- Cellular context : Differences in cell line expression profiles (e.g., FGFR1-overexpressing vs. wild-type cells).

- Compound stability : Conduct stability studies in assay buffers (pH 7.4, 37°C) to account for degradation .

Q. What advanced analytical methods validate its interaction with tubulin?

- Comparative molecular field analysis (CoMFA) : Establishes 3D-QSAR models (R² > 0.98) correlating substituent bulk/electropositivity with tubulin polymerization inhibition.

- Docking simulations : Predict binding poses in the colchicine pocket, validated by competitive assays with fluorescent colchicine analogs .

Q. What strategies optimize its bioavailability in in vivo studies?

- Prodrug design : Introduce sulfoxide or glucuronide moieties to enhance aqueous solubility.

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release.